molecular formula C14H10F3NO2 B12848298 4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid

4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B12848298
M. Wt: 281.23 g/mol
InChI Key: GACVAMMCZAIPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid is an organic compound that features a biphenyl structure with an amino group, a trifluoromethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 2-bromo-5-fluorobenzotrifluoride, followed by a Grignard reaction to introduce a carboxylic acid group. The intermediate product is then subjected to hydrolysis to obtain 4-fluoro-2-trifluoromethylbenzoic acid. This compound is further reacted with liquid ammonia in the presence of a catalyst to form 4-amino-2-trifluoromethylbenzamide. Finally, dehydration of the benzamide yields 4-amino-2-trifluoromethyl benzonitrile .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. For example, the use of cuprous cyanide is minimized to reduce safety risks and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

4-Amino-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both an amino group and a carboxylic acid group allows for versatile chemical reactivity, while the trifluoromethyl group enhances stability and lipophilicity .

Properties

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

2-amino-5-[2-(trifluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)11-4-2-1-3-9(11)8-5-6-12(18)10(7-8)13(19)20/h1-7H,18H2,(H,19,20)

InChI Key

GACVAMMCZAIPKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)C(=O)O)C(F)(F)F

Origin of Product

United States

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